n-Boc-n-methyl-4-chloroanthranilic acid

Übersicht

Beschreibung

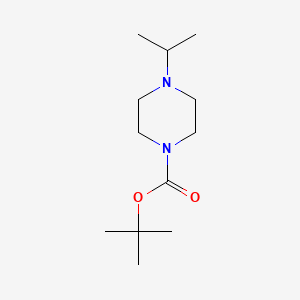

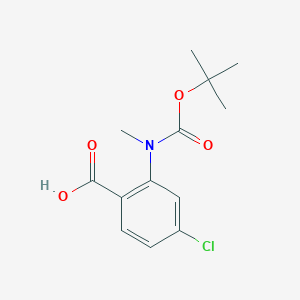

N-Boc-n-methyl-4-chloroanthranilic acid is a chemical compound with the molecular formula C13H16ClNO4 . It has a molecular weight of 285.73 . The compound is typically a white to yellow solid .

Molecular Structure Analysis

The n-Boc-n-methyl-4-chloroanthranilic acid molecule contains a total of 35 bonds . There are 19 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 (thio-) carbamate (aromatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

N-Boc-n-methyl-4-chloroanthranilic acid is a white to yellow solid . It has a molecular weight of 285.73 . The compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen

N-Boc Protection of Amines

- Scientific Field: Organic Chemistry

- Application Summary: The N-Boc protection of amines is a widely used procedure in organic chemistry. The tert-butoxycarbonyl (Boc) group is a common functionality for the protection of amine groups due to its stability towards catalytic hydrogenolysis and resistance to basic and nucleophilic conditions .

- Methods of Application: The N-Boc protection is usually achieved by base-catalysed reactions using various reagents under different conditions . A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described .

- Results or Outcomes: The selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .

Boronic Acid-Mediated Cis-Diol Conjugation

- Scientific Field: Chemical Biology, Supramolecular Chemistry, Biomedical Applications

- Application Summary: Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among reversible click reactions. It has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .

- Methods of Application: The reactivity of these conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .

- Results or Outcomes: An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .

Synthesis of Metal Anthranilate Complexes

- Scientific Field: Inorganic Chemistry

- Application Summary: Anthranilic acid complexes of various metals were synthesized and characterized .

- Methods of Application: The complexes were characterized using thermogravimetric (TGA), elemental analysis, FT-IR, UV–vis spectrometry, mass spectrometry and magnetic susceptibility .

- Results or Outcomes: The results of the characterization methods were used to confirm the successful synthesis of the metal anthranilate complexes .

Dual Protection of Amino Functions Involving Boc

- Scientific Field: Organic Chemistry

- Application Summary: This application involves the dual protection of amino functions using Boc (tert-butoxycarbonyl). This method is used in the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Methods of Application: The synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides are highlighted. Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

- Results or Outcomes: The selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .

Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology, and Polymers

- Scientific Field: Organic Synthesis, Nanotechnology, and Polymer Chemistry

- Application Summary: Carboxylic acids, such as n-Boc-n-methyl-4-chloroanthranilic acid, have a wide range of applications in different areas such as organic synthesis, nanotechnology, and polymers .

- Methods of Application: Carboxylic acids are used in the synthesis of small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructure such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .

- Results or Outcomes: The use of carboxylic acids as surface modifiers has helped to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: This application involves the direct catalytic amidations from carboxylic acid and ester derivatives. The prevalence of amides in biological systems and chemical fields such as polymers, materials, and natural products drives continuous research on novel procedures to obtain these ubiquitous functional groups .

- Methods of Application: The field of amide synthesis has attained such a level of significance that the number of reviews and articles addressing it has grown exponentially in the last decade. The purpose of this review is to highlight recent efforts in the catalytic formation of amide bonds from amines and carboxylic acids or esters .

- Results or Outcomes: The goal is to emphasize mechanistic and catalytic aspects, but also to discuss substrate tolerance and racemization issues (when applicable) .

Mild Deprotection of the N-tert‐butyloxycarbonyl (N-Boc) Group

- Scientific Field: Organic Chemistry

- Application Summary: This application involves the mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group .

- Methods of Application: The method involves the use of oxalyl chloride in methanol, which rapidly deprotects N-Boc substrates with respectable yields .

- Results or Outcomes: Ultimately, the use of three (3) equivalents of oxalyl chloride in MeOH achieved good-to-excellent yields of deprotected tert-butyl carbamates .

Safety And Hazards

Eigenschaften

IUPAC Name |

4-chloro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15(4)10-7-8(14)5-6-9(10)11(16)17/h5-7H,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTUNTBYAAXKKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=C(C=CC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427444 | |

| Record name | n-boc-n-methyl-4-chloroanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Boc-n-methyl-4-chloroanthranilic acid | |

CAS RN |

886362-06-7 | |

| Record name | 4-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]methylamino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-boc-n-methyl-4-chloroanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.